An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Butylbenzoyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Butylbenzoyl)pyridine
This guide provides a comprehensive overview of the essential physicochemical properties of 2-(4-Butylbenzoyl)pyridine, a pyridinylmethanone derivative of interest to researchers and professionals in drug discovery and development. The following sections detail the structural characteristics, expected physicochemical parameters, and robust analytical methodologies for the comprehensive characterization of this compound.
Introduction and Chemical Identity
2-(4-Butylbenzoyl)pyridine, with the IUPAC name (4-butylphenyl)(pyridin-2-yl)methanone, belongs to the class of 2-aroylpyridines. These compounds are recognized for their versatile applications as building blocks in medicinal chemistry and materials science. The presence of a pyridine ring, a ketone linker, and a substituted phenyl ring imparts a unique combination of electronic and steric properties that influence its biological activity and material characteristics.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (4-butylphenyl)(pyridin-2-yl)methanone | PubChem |
| CAS Number | 61780-16-3 | PubChem |
| Molecular Formula | C₁₆H₁₇NO | PubChem |
| Molecular Weight | 239.31 g/mol | PubChem |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | PubChem |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-(4-Butylbenzoyl)pyridine is not extensively available in the public domain, the following table summarizes its computed properties and provides estimated values for key experimental parameters based on structurally similar compounds, such as 2-benzoylpyridine.
| Property | Value (Computed/Estimated) | Causality and Field-Proven Insights |
| Melting Point | Estimated: 45-55 °C | The introduction of the n-butyl group is expected to slightly alter the crystal lattice packing compared to 2-benzoylpyridine (m.p. 42-44 °C)[1]. The flexible alkyl chain may lead to a modest change in the melting point. |
| Boiling Point | > 320 °C (at 760 mmHg) | The increased molecular weight and van der Waals forces due to the butyl group will likely result in a higher boiling point than that of 2-benzoylpyridine (317 °C)[1]. |
| Physical State | Off-white to pale yellow solid | Based on the properties of the parent compound, 2-benzoylpyridine, which is an off-white crystalline solid[2]. |
| Solubility | Soluble in methanol, ethanol, chloroform, DMSO. Sparingly soluble in water. | The largely non-polar structure with the butylphenyl group suggests good solubility in common organic solvents. The pyridine nitrogen allows for limited hydrogen bonding with protic solvents, but overall water solubility is expected to be low. |
| pKa | Estimated: 3.0 - 4.0 | The pyridine nitrogen is basic. The electron-withdrawing effect of the adjacent benzoyl group is expected to lower the pKa compared to pyridine (pKa ≈ 5.2). This is a critical parameter for understanding its ionization state at physiological pH. |
| LogP (o/w) | 3.8 (Computed) | The XLogP3 value from PubChem indicates significant lipophilicity, which is a key determinant of membrane permeability and potential for accumulation in fatty tissues. |
Comprehensive Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of a drug candidate. The following section outlines detailed protocols for the comprehensive analysis of 2-(4-Butylbenzoyl)pyridine.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry[3]. A reverse-phase method is suitable for 2-(4-Butylbenzoyl)pyridine given its lipophilic nature.
Experimental Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
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Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
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0-2 min: 5% B
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2-17 min: 5% to 95% B
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17-20 min: 95% B
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20-21 min: 95% to 5% B
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21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 260 nm (based on the chromophores present)
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Injection Volume: 10 µL
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Sample Preparation: Prepare a 1 mg/mL solution of 2-(4-Butylbenzoyl)pyridine in acetonitrile.
Trustworthiness: This self-validating system includes a gradient elution to ensure the separation of impurities with a wide range of polarities. The use of a standardized C18 column and common mobile phase additives ensures reproducibility.
Diagram of HPLC Workflow for Purity Analysis:
Caption: Workflow for HPLC purity analysis of 2-(4-Butylbenzoyl)pyridine.
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR:
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Acquire a standard proton spectrum.
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Expected Chemical Shifts (in CDCl₃):
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Aromatic protons (pyridinyl and phenyl): δ 7.0-9.0 ppm. The protons on the pyridine ring will likely appear at the downfield end of this region.
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Butyl group (CH₂): δ 1.3-2.8 ppm. The methylene group adjacent to the phenyl ring will be the most downfield.
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Butyl group (CH₃): δ ~0.9 ppm.
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-
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¹³C NMR:
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Acquire a proton-decoupled carbon spectrum.
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Expected Chemical Shifts (in CDCl₃):
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Carbonyl carbon (C=O): δ ~190-200 ppm.
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Aromatic carbons: δ ~120-160 ppm.
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Butyl group carbons: δ ~13-36 ppm.
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-
Expertise & Experience: The choice of solvent is critical; CDCl₃ is a good first choice for this non-polar compound. If solubility is an issue or if hydrogen bonding interactions need to be probed, DMSO-d₆ can be used. The predicted chemical shifts are based on the analysis of 2-benzoylpyridine and the known effects of alkyl substituents on aromatic rings[4].
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
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Expected Characteristic Absorption Bands:
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C=O (ketone) stretch: A strong, sharp peak around 1660-1685 cm⁻¹. Conjugation with both the phenyl and pyridinyl rings will lower the frequency compared to a simple aliphatic ketone[5].
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C=C and C=N (aromatic) stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
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C-H (aromatic) stretches: Peaks just above 3000 cm⁻¹.
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C-H (aliphatic) stretches: Peaks just below 3000 cm⁻¹.
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Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
Experimental Protocol:
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Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this compound due to the presence of the basic pyridine nitrogen.
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Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in methanol or acetonitrile.
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Analysis Mode: Positive ion mode.
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Expected Results:
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Molecular Ion Peak: An [M+H]⁺ ion at m/z 240.14. The observation of this peak confirms the molecular weight of the compound.
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Nitrogen Rule: The molecular weight of 239 is an odd number, which is consistent with the presence of an odd number of nitrogen atoms (in this case, one)[6].
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Diagram of Spectroscopic Analysis Workflow:
Caption: Integrated spectroscopic workflow for structural elucidation.
Lipophilicity and Acidity Determination
Experimental Determination of LogP (Octanol-Water Partition Coefficient)
Lipophilicity is a critical parameter influencing a drug's ability to cross biological membranes[7]. The shake-flask method is the traditional and most reliable method for its determination.
Experimental Protocol:
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Preparation: Prepare a stock solution of 2-(4-Butylbenzoyl)pyridine in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV). Also, pre-saturate the n-octanol with water and the water with n-octanol.
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Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the water phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a validated HPLC-UV method.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Authoritative Grounding: This protocol is based on the well-established shake-flask method, which is considered the "gold standard" for LogP determination[7].
pKa Determination by Potentiometric Titration
The pKa value is essential for predicting the ionization state of the molecule at different pH values, which affects solubility and receptor binding.
Experimental Protocol:
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Instrumentation: An automatic titrator with a calibrated pH electrode.
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Sample Preparation: Dissolve a precisely weighed amount of 2-(4-Butylbenzoyl)pyridine in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Expertise & Experience: The use of a co-solvent is necessary due to the low water solubility of the compound. The choice of co-solvent and its proportion should be optimized to maintain solubility without significantly affecting the pKa measurement. Computational methods can also be used to predict pKa values for pyridine derivatives and can complement experimental data[8][9].
Conclusion
This technical guide provides a framework for the comprehensive physicochemical characterization of 2-(4-Butylbenzoyl)pyridine. By employing the detailed protocols outlined herein, researchers and drug development professionals can obtain the reliable data necessary to advance their understanding and application of this promising chemical entity. The combination of predicted properties and robust experimental methodologies ensures a high degree of scientific integrity and provides a solid foundation for further investigation.
References
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PubChem. 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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The Good Scents Company. 2-benzoyl pyridine. [Link]
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The Good Scents Company. 2-benzoyl pyridine phenyl-2-pyridinylmethanone. [Link]
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ResearchGate. Determination of the pK a values of some pyridine derivatives by computational methods. [Link]
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Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. [Link]
-
ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]
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